N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure, N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide , is derived from acetamide ($$ \text{CH}3\text{CONH}2 $$), where one hydrogen of the amine group is replaced by an azepan-4-yl moiety, and the other by a pyrimidin-5-ylmethyl group. The azepane ring—a seven-membered saturated heterocycle with one nitrogen atom—is numbered such that the nitrogen occupies position 1, and the substituent attaches at position 4. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is substituted at position 5 with a methylene bridge (-CH$$_2$$-) linking it to the acetamide nitrogen. The dihydrochloride salt form arises from protonation of the amine groups, yielding two hydrochloride counterions.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{12}\text{H}{16}\text{Cl}2\text{N}4\text{O} $$ corresponds to a calculated molecular weight of 307.3 g/mol. Experimental data from mass spectrometry corroborate this value, with the parent ion peak observed at m/z 307.3 in electrospray ionization (ESI) mode. Discrepancies in reported molecular weights (e.g., 321.2 g/mol in some sources) likely stem from variations in hydration states or measurement techniques. Elemental analysis further validates the composition, with carbon (46.9%), hydrogen (5.2%), nitrogen (18.2%), chlorine (23.1%), and oxygen (5.2%) aligning closely with theoretical values.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{16}\text{Cl}2\text{N}4\text{O} $$ |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride |
| Canonical SMILES | CC(=O)N(C1CCNCC1)CC2=CN=CN=C2.Cl.Cl |
Crystallographic Structure Determination via X-ray Diffraction
While no direct crystallographic data for this compound are available, X-ray diffraction (XRD) studies of analogous azepane-pyrimidine hybrids provide insights into its likely conformation. For example, the crystal structure of 4-(((2-(3-(1-(3-(3-cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate (a related pyrimidine derivative) reveals a monoclinic lattice with space group P2$$_1$$ and unit cell parameters $$ a = 13.7983(8) \, \text{Å}, b = 7.3771(3) \, \text{Å}, c = 14.3578(7) \, \text{Å}, \beta = 101.730(5)^\circ $$. By analogy, the title compound likely adopts a similar packing arrangement, with hydrogen bonds between the amide carbonyl and hydrochloride ions stabilizing the lattice. XRD analysis would resolve the azepane ring’s chair conformation and the pyrimidine ring’s coplanarity with the acetamide group.
Spectroscopic Characterization: NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton spectrum exhibits distinct signals for the azepane and pyrimidine moieties. The azepane’s methylene protons resonate as multiplet clusters between $$ \delta $$ 1.5–2.5 ppm, while the pyrimidine’s aromatic protons appear as a singlet at $$ \delta $$ 8.5–9.0 ppm. The acetamide methyl group ($$ \text{CH}_3\text{CO} $$) produces a singlet near $$ \delta $$ 2.1 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon at $$ \delta $$ 170 ppm, pyrimidine carbons at $$ \delta $$ 155–160 ppm (C2, C4, C6), and azepane carbons between $$ \delta $$ 25–50 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The spectrum features a strong absorption band at $$ 1650 \, \text{cm}^{-1} $$, attributed to the amide C=O stretch. N-H bending vibrations of the protonated amine appear at $$ 1580 \, \text{cm}^{-1} $$, while C-N stretches from the azepane and pyrimidine rings are observed near $$ 1250 \, \text{cm}^{-1} $$.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 307.3 ([M+H]$$^+$$), with fragmentation patterns consistent with cleavage of the amide bond ($$ \text{C}{10}\text{H}{14}\text{N}3^+ $$, *m/z* 180.1) and loss of the pyrimidine moiety ($$ \text{C}7\text{H}{14}\text{Cl}2\text{NO}^+ $$, m/z 214.0).
Comparative Analysis with Structural Analogues: Azepane-Pyrimidine Hybrid Systems
The compound’s structure aligns with other azepane-pyrimidine hybrids, such as 4-(azepan-1-yl)-N-(3-methoxyphenyl)-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide (molecular weight 458.6 g/mol). Key comparisons include:
The title compound’s smaller size and simpler substituents may enhance solubility compared to bulkier analogues, while retaining the hydrogen-bonding capacity critical for target binding.
Properties
Molecular Formula |
C13H22Cl2N4O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13;;/h7-8,10,13-14H,2-6,9H2,1H3;2*1H |
InChI Key |
WPCFELCUPOILKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CN=CN=C1)C2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution of Pyrimidine Derivatives
Method A: Direct Nucleophilic Substitution
Step 1: Synthesis of 5-chloropyrimidine intermediate.
- Starting from pyrimidine, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions.
Step 2: Nucleophilic attack by azepan-4-amine derivative.
The azepan-4-amine (or its protected form) is reacted with 5-chloropyrimidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80°C).
The reaction proceeds via SNAr (nucleophilic aromatic substitution), yielding N-(azepan-4-yl)-5-pyrimidinylamine.
| Parameter | Value |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Yield | 60-75% |
Amide Formation with Acetic Acid Derivatives
Step 3: Acylation to form the acetamide linkage.
The amino group on the pyrimidine ring is acylated with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine.
This step introduces the acetamide moiety, resulting in N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide.
| Parameter | Value |
|---|---|
| Reagent | Acetic anhydride or acetyl chloride |
| Base | Pyridine or triethylamine |
| Temperature | 0-25°C (ice bath to room temperature) |
| Reaction Time | 2-4 hours |
Step 4: Salt formation.
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethyl acetate or ethanol) to produce the dihydrochloride salt.
Alternative Route: Reductive Amination
- Step 1: Formation of an imine intermediate by reacting azepan-4-one with pyrimidine-5-carboxaldehyde.
- Step 2: Reduction of the imine with sodium cyanoborohydride or similar reducing agents.
- Step 3: Acylation of the resulting amine to form the acetamide.
- Step 4: Salt formation with HCl.
This route allows for regioselective functionalization and may enhance yields under optimized conditions.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | POCl₃ | Pyrimidine | Reflux | 4-6 hours | 65-75 | Chlorination at 5-position |
| 2 | Azepan-4-amine | DMF/DMSO | 80°C | 12-24 hours | 60-70 | SNAr reaction |
| 3 | Acetic anhydride | Pyridine | 0-25°C | 2-4 hours | 75-85 | Acetylation of amino group |
| 4 | HCl in ethanol | - | Room temp | 1 hour | Quantitative | Salt formation |
Research Findings and Optimization
Recent patent literature indicates that polar aprotic solvents such as DMSO and DMF significantly enhance nucleophilic substitution efficiency, with reaction temperatures optimized around 80°C. The use of protecting groups on the amine (e.g., Boc, CBZ) can improve selectivity, with subsequent deprotection prior to acylation.
Lead optimization studies suggest that reaction times between 12-24 hours and mild heating are optimal for maximizing yield and purity. Additionally, purification via recrystallization from ethanol or acetonitrile ensures high-quality final products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride:
- Basic Information :
-
Related Compounds and Research Areas :
- Anticancer Activity: Research on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines has shown anticancer activity against various cancer cell lines .
- Anti-inflammatory Activity: N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has demonstrated anti-inflammatory effects by reducing the production of TNF-alpha and IL-6 in macrophage cell lines.
-
Potential Biological Activities:
- N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide incorporates an azepane ring, a thiophene moiety, and a sulfamoyl group, suggesting potential biological activities including anticonvulsant and anticancer properties.
Data Tables
| Compound | Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 6f | A549 | 15 | Yes |
| 6g | C6 | 20 | Yes |
Table adapted from BenchChem, showing anticancer activity evaluation of related sulfamoyl derivatives.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Table adapted from BenchChem, showing the anti-inflammatory effects of a related compound, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide.
Case Studies
- Anticonvulsant Efficacy :
- Studies evaluating phenylpiperazine derivatives with similar structural features demonstrated anticonvulsant properties in MES tests.
- Anticancer Properties :
- Research on thiazole derivatives revealed that certain modifications led to increased cytotoxicity against tumor cell lines, suggesting that the incorporation of the azepane and thiophene groups in this compound could similarly enhance anticancer activity through apoptosis induction mechanisms.
- Tumor Growth Inhibition :
- In vivo experiments using xenograft models showed that treatment with N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide resulted in a significant reduction in tumor size compared to controls.
- Safety and Toxicity Assessment :
- Toxicological evaluations of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Mechanism of Action
The mechanism of action of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Target Compound : Azepane (7-membered ring), pyrimidin-5-ylmethyl group, acetamide backbone, dihydrochloride salt.
- Compound 24 (): Pyrido-thieno-pyrimidinone core, acetylated amino group, phenylamino substituent, free base form.
- NAT-1/NAT-2 (): Thiazolidinone core, nicotinamide moiety, substituted aryl groups (methoxy or tert-butyl-hydroxy), neutral molecules.
Data Table: Comparison of Structural and Physicochemical Properties
Pharmacological and Functional Differences
- Target Compound : The dihydrochloride salt likely improves bioavailability compared to neutral analogs. The azepane ring may confer flexibility for target binding, while the pyrimidine group enables π-π stacking with aromatic residues in enzymes.
- IR data (1,730 cm⁻¹ for C=O) and elemental analysis (58.35% C, 18.69% N) align with acetamide derivatives in medicinal chemistry .
- NAT-1/NAT-2: The thiazolidinone core and nicotinamide moiety imply antioxidant or anti-inflammatory roles. NAT-2’s bulky tert-butyl groups enhance lipid solubility but reduce aqueous solubility, limiting its pharmacokinetic profile .
Computational and Analytical Insights
- AutoDock Vina () : Molecular docking studies could predict the target compound’s binding affinity to kinases or receptors, leveraging its azepane flexibility and pyrimidine interactions. AutoDock Vina’s speed and accuracy make it suitable for virtual screening of such analogs .
- Multiwfn (): Wavefunction analysis could compare electron density distributions (e.g., pyrimidine vs. thiazolidinone rings) to rationalize reactivity or binding differences .
Research Findings and Implications
- Target Compound: No in vivo data are available, but its structural features align with bioactive acetamide derivatives. The dihydrochloride salt suggests optimization for preclinical testing.
- Compound 24 : Demonstrated synthetic feasibility (73% yield) and stability (m.p. 143–145°C). NMR data (δ 2.10 for COCH₃) confirm acetylation, a common strategy to modulate bioavailability .
- NAT-1/NAT-2 : Structural modifications (e.g., tert-butyl groups in NAT-2) highlight trade-offs between solubility and bioactivity, a critical consideration in drug design .
Biological Activity
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azepane ring and a pyrimidine moiety, which are significant for its biological interactions. The presence of the acetamide group contributes to its solubility and stability, making it a suitable candidate for therapeutic applications.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Many pyrimidine derivatives have shown efficacy in inhibiting inflammatory pathways, particularly through modulation of the Janus kinase (JAK) signaling pathway .
- Antitumor Activity : Some studies suggest that compounds with similar characteristics may act as inhibitors of kinases involved in cancer progression, such as Aurora kinases .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyrimidinyl derivatives could effectively inhibit JAK kinases, leading to reduced inflammatory responses in models of rheumatoid arthritis. The structural modifications similar to those in this compound could enhance its potency against inflammatory diseases .
- Antiproliferative Effects : Another investigation into related compounds revealed promising results in inhibiting cell proliferation in multidrug-resistant cancer cell lines. The pharmacokinetic properties were favorable, indicating potential for further development as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
